molecular formula C8H3ClN2 B101201 4-Chlorophthalonitrile CAS No. 17654-68-1

4-Chlorophthalonitrile

Cat. No. B101201
CAS RN: 17654-68-1
M. Wt: 162.57 g/mol
InChI Key: SZSLISKYJBQHQC-UHFFFAOYSA-N
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Description

4-Chlorophthalonitrile is a chemical compound that is part of the broader class of phthalonitriles. It is characterized by the presence of a chlorine atom attached to the phthalonitrile moiety. Phthalonitriles are important precursors in the synthesis of phthalocyanines, which are used in various applications such as dyes, pigments, and as catalysts in chemical reactions .

Synthesis Analysis

The synthesis of 4-chlorophthalonitrile-related compounds has been explored in various studies. For instance, 4-chloroaniline, a model compound, has been electrochemically oxidized in a water/acetonitrile mixture to produce derivatives such as 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide . Another study reported the synthesis of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile, which involved the reaction of 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate . Additionally, the synthesis of 4,5-dichlorophthalonitrile from 4,5-dichlorophthalic acid through a series of reactions including dehydration, imidization, ammonolysis, and further dehydration has been described .

Molecular Structure Analysis

The molecular structure of 4-chlorophthalonitrile derivatives has been investigated using various spectroscopic and computational methods. For example, the novel compound 4-(1-formylnaphthalen-2-yloxy)phthalonitrile was characterized by IR, UV-vis, NMR, and X-ray single-crystal determination, revealing a dihedral angle between the naphthalen and phthalonitrile planar groups . The molecular structure properties of 4,4'-oxydiphthalonitrile were also examined, combining spectral and computational analysis approaches .

Chemical Reactions Analysis

Chemical reactions involving 4-chlorophthalonitrile derivatives have been studied, such as the nucleophilic replacement of chlorine atoms in tetrachlorophthalonitrile by primary and secondary amines, leading to the synthesis of amino-substituted phthalonitriles and phthalocyanines . Moreover, the complete reductive dechlorination of 4-hydroxy-chlorothalonil by Dehalogenimonas populations has been reported, indicating the potential for biotransformation of chlorinated phthalonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorophthalonitrile derivatives have been analyzed through experimental and theoretical approaches. The electrochemical properties of 4-chloroaniline were studied using cyclic voltammetry and differential pulse voltammetry . Theoretical calculations, such as density functional theory (DFT) and Hartree-Fock (HF) methods, have been applied to predict the structural and spectroscopic data of these compounds . Additionally, molecularly imprinted polymers have been synthesized using 4-chlorophenol as a template to selectively extract substituted 4-chlorophenols and 4-nitrophenol from water, demonstrating the specificity of interactions based on the molecular structure .

Scientific Research Applications

Environmental Degradation and Bioremediation

  • Complete Reductive Dechlorination : 4-Chlorophthalonitrile undergoes microbial reductive dechlorination, showing its environmental degradation potential. Dehalogenimonas species play a key role in this process, which can be significant for environmental remediation of areas contaminated with similar compounds (Qiao et al., 2022).

  • Hydrolytic Dehalogenation : A novel hydrolytic dehalogenase was identified for chlorothalonil, a related compound, indicating potential applications in detoxifying environments contaminated with halogenated aromatics (Wang et al., 2010).

Chemical Sensing and Detection

  • Selective Sensing of 4-Chlorophenol : A graphene oxide/NiO nanoparticle composite-ionic liquid modified carbon paste electrode was developed for the selective sensing of 4-chlorophenol, demonstrating the application of 4-Chlorophthalonitrile in developing sensitive environmental monitoring tools (Shabani‐Nooshabadi et al., 2016).

  • Photoelectrochemical Sensors : BiPO4 nanocrystal/BiOCl nanosheet heterojunctions and plasmonic Au/graphitic carbon nitride composites have been developed for the detection of 4-chlorophenol, highlighting the use of 4-Chlorophthalonitrile derivatives in advanced sensor technologies (Yan et al., 2019); (Xu et al., 2017).

Chemical Synthesis and Modification

  • Synthesis of Derivatives : 4-Chlorophthalonitrile is used in synthesizing various derivatives, such as sulfonaphthylazophenoxyphthalonitrile, which have distinct spectral and chemical properties, useful in various chemical applications (Tikhomirova et al., 2011).

  • Synthesis of 4,5-Dichlorophthalonitrile : The compound is also important in the synthesis of 4,5-dichlorophthalonitrile, indicating its role as a precursor in complex chemical synthesis processes (Wang Shu-zhao, 2008).

Corrosion Protection

  • Adsorption on Mild Steel Surface : 4-Chlorophthalonitrile derivatives, like 4H-1,2,4-triazole, are effective in corrosion protection of mild steel, illustrating their potential in industrial applications, particularly in environments with hydrochloric acid (Bentiss et al., 2007).

Safety And Hazards

4-Chlorophthalonitrile is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

4-chlorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H3ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSLISKYJBQHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170150
Record name 4-Chloro-1,2-dicyanobenzene
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Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chlorophthalonitrile

CAS RN

17654-68-1
Record name 4-Chloro-1,2-benzenedicarbonitrile
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Record name 4-Chloro-1,2-dicyanobenzene
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Record name 17654-68-1
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Record name 4-Chloro-1,2-dicyanobenzene
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Record name 4-chloro-1,2-dicyanobenzene
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Record name 4-CHLORO-1,2-DICYANOBENZENE
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Synthesis routes and methods

Procedure details

To a 1-l three-necked flask, equipped with a mechanical stirrer, a condenser with a gas outlet and an equa-pressured addition funnel, is charged 166.5 g (1 mole) of 4-chlorotetrahydrophthalonitrile and 75 g of chlorobenzene. The mixture is heated to 100°-110° C. with stirring. Bromine, 320 g (2 moles), is added dropwise into the mixture in a sub-surface manner. The red color of bromine dissipates quickly and a gas evolution starts. After about 240 g of bromine is added, the pot temperature is heated to 135° C. The addition of bromine continues until completion. The pot temperature is then raised to 165°-170° C. for 2-4 hours. During this period an additional amount of bromine, such as about 10 to 15 g, may be added to complete the conversion of 4-chlorotetrahydro-phthalonitrile. A good yield of 4-chlorophthalonitrile can be obtained by distilling out the chlorobenzene.
Name
4-chlorotetrahydrophthalonitrile
Quantity
166.5 g
Type
reactant
Reaction Step One
Quantity
75 g
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
240 g
Type
reactant
Reaction Step Four
Quantity
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reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
4-chlorotetrahydro-phthalonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
TV Tikhomirova, RA Badaukayte, VP Kulinich… - Russian Journal of …, 2011 - Springer
… Then we used 4-chlorophthalonitrile IX, obtained by the known procedure [6], and by … Choice of 4-chlorophthalonitrile IX as a substrate for the reaction of nucleophilic substitution …
Number of citations: 14 link.springer.com
F Lv, B Cao, Y Cui, T Liu - Molecules, 2012 - mdpi.com
… In the synthesis of PEG conjugated, PEG was reacted with 4-chlorophthalonitrile instead of … reaction of the hydroxyl compound with 4-chlorophthalonitrile. Substitution reactions are a …
Number of citations: 30 www.mdpi.com
CE Dent - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… Accordingly 4-chlorophthalonitrile was brought into reaction with an equimolecular proportion of phthalimideneacetic acid in the presence of cuprous chloride under the usual conditions…
Number of citations: 23 pubs.rsc.org
D Bonegardt, D Klyamer, A Sukhikh, P Krasnov… - Chemosensors, 2021 - mdpi.com
… 4-chlorophthalonitrile was synthesized from 4-aminophthalonitrile (Acros Organics, Geel, Belgium) according to the procedure described by Antunes and Nyokong [38]. Both ZnPcF 4 …
Number of citations: 21 www.mdpi.com
J Liang, X Dong, C Wei, D Kong, T Liu, F Lv - RSC advances, 2017 - pubs.rsc.org
… Zinc phthalocyanine conjugated PEG was synthesized by the substitution reaction and condensation of 4-chlorophthalonitrile and PEG. Zinc phthalocyanine–PEG copolymer (0.2 g) …
Number of citations: 12 pubs.rsc.org
YB Platonova, AN Volov, LG Tomilova - Journal of Catalysis, 2020 - Elsevier
… 4-fluorophthalonitrile or 4-chlorophthalonitrile respectively in conditions of template synthesis (Scheme 3) with 20–25% yields. It should be noted that low yields of palladium complexes …
Number of citations: 12 www.sciencedirect.com
E Bukuroshi, S Wong, T Mudigonda, K Nova… - … Systems Design & …, 2021 - pubs.rsc.org
… (b) The formation of Cl-βX 3 BsubPc C 3 and C 1 mixtures using 4-chlorophthalonitrile or 4-… 4-Chlorophthalonitrile (1.530 g, 9.411 mmol, 3 eq.) was dissolved in 1,2-dichlorobenzene (…
Number of citations: 3 pubs.rsc.org
Y Gök, HZ Gök - Journal of Molecular Structure, 2014 - Elsevier
… The synthesis of 4-chloro-5-((1R,2R)-2-hydroxy-1,2-diphenylethoxy)phthalonitrile 3 and 5,5′-((1R,2R)-1,2-diphenylethane-1,2-diyl)bis(oxy)bis(4-chlorophthalonitrile) 4 was performed …
Number of citations: 13 www.sciencedirect.com
EM Antunes, T Nyokong - Metal-based Drugs, 2008 - downloads.hindawi.com
The synthesis of phosphorous oxide triazatetrabenzcorroles (TBC) tetra- (9, 11) or octa- (13) substituted on the ring with halogenated functional groups is reported. The complexes are …
Number of citations: 14 downloads.hindawi.com
T Takekoshi, WB Hillig, GA Mellinger - 1975 - ntrs.nasa.gov
Fourteen ether-containing, aromatic dianhydrides have been synthesized from N-phenyl-3 or 4-nitrophthalimide and various bisphenols. The process involves nucleophilic …
Number of citations: 3 ntrs.nasa.gov

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